2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a dimethoxyphenoxy group and a dimethylaminoethyl acetamide moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Dimethoxyphenoxy Intermediate: This step involves the reaction of 3,5-dimethoxyphenol with an appropriate halogenating agent to form the corresponding halide.
Nucleophilic Substitution: The halide intermediate undergoes nucleophilic substitution with a suitable amine, such as 2-(dimethylamino)ethylamine, to form the desired product.
Acetylation: The final step involves the acetylation of the amine product to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Analyse Chemischer Reaktionen
2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenoxy group can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be utilized in studies involving enzyme inhibition, receptor binding, or other biochemical assays.
Industry: It can be employed in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide can be compared with other similar compounds, such as:
2-(3,4-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide: This compound differs by the position of the methoxy groups on the phenoxy ring.
2-(3,5-Dimethoxyphenoxy)-N-[2-(methylamino)ethyl]acetamide: This compound has a different substitution pattern on the aminoethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
646035-06-5 |
---|---|
Molekularformel |
C14H22N2O4 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
2-(3,5-dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C14H22N2O4/c1-16(2)6-5-15-14(17)10-20-13-8-11(18-3)7-12(9-13)19-4/h7-9H,5-6,10H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
FHAXOWSLCOCKFX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)COC1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.